molecular formula C8H6BrFN2 B13844218 7-Bromo-4-fluoro-1-methyl-1H-indazole

7-Bromo-4-fluoro-1-methyl-1H-indazole

Cat. No.: B13844218
M. Wt: 229.05 g/mol
InChI Key: NYESRSOMFYWYJL-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1-methyl-1H-indazole is a high-purity chemical building block specializing in the synthesis of novel heterocyclic compounds for pharmaceutical and life sciences research. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active molecules and FDA-approved drugs . This compound features both bromo and fluoro substituents on its fused benzene ring, offering two distinct vectors for further functionalization via cross-coupling reactions and the introduction of additional steric or electronic properties. The indazole core is associated with a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects, making derivatives of significant interest in drug discovery campaigns . As a substituted 1H-indazole, this compound is provided in the thermodynamically more stable 1H-tautomeric form, which is common for most biologically relevant indazole derivatives . It is strictly for research and further manufacturing applications, such as the development of potential kinase inhibitors, antimicrobial agents, and other biologically active heterocycles . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

7-bromo-4-fluoro-1-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)7(10)3-2-6(8)9/h2-4H,1H3

InChI Key

NYESRSOMFYWYJL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C=N1)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Preparation Steps and Reaction Conditions

Cyclization and Halogenation

A common approach begins with halogenated benzaldehyde or acetophenone derivatives, which undergo hydrazine-mediated cyclization to form the indazole nucleus. For example, 4-fluoro-substituted benzaldehydes can be reacted with hydrazine to form 4-fluoro-1H-indazole intermediates, which are subsequently brominated at the 7-position.

A representative patent (CN110452177A) describes the synthesis of 5-bromo-4-fluoro-1H-indazole, which is closely related in structure and synthetic logic to 7-bromo-4-fluoro-1-methyl-1H-indazole. In this method, the key step involves treatment of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with sodium hydroxide in a methanol-water mixture at room temperature for 12 hours, resulting in a 77% yield of the bromo-fluoro indazole core after workup.

N-Methylation

Following cyclization and halogenation, methylation at the N-1 position is typically achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate or sodium hydride as base). This step selectively methylates the nitrogen without affecting the halogen substituents.

Lithiation and Formylation (Alternative Route)

Another approach involves directed lithiation of a bromo-substituted precursor using lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by reaction with dimethylformamide (DMF) to introduce a formyl group. Subsequent conversion of the formyl intermediate to an oxime and ring closure with hydrazine hydrate yields the indazole core with desired substitution.

Industrial Production Considerations

Industrial scale synthesis emphasizes:

  • Use of transition metal catalysts (e.g., copper(II) acetate) to facilitate cyclization and oxidation steps efficiently.
  • Reaction conditions optimized for scalability, such as continuous flow reactors to improve yield and purity.
  • Avoidance of harsh reagents to minimize byproducts and environmental impact.

The copper-catalyzed cyclization of fluorinated benzaldehydes with hydrazine under oxygen atmosphere is reported to provide good to excellent yields of fluorinated indazoles, which can be subsequently brominated and methylated.

Comparative Data Table of Preparation Methods

Step Method/Conditions Key Reagents Temperature Yield (%) Notes
Cyclization Hydrazine reaction with 4-fluorobenzaldehyde Hydrazine hydrate Ambient to reflux 70-85 Forms 4-fluoro-1H-indazole core
Bromination Electrophilic bromination at position 7 Bromine or N-bromosuccinimide 0 to room temp 75-80 Selective for 7-position
N-Methylation Alkylation with methyl iodide or dimethyl sulfate Methyl iodide, K2CO3 Room temp to 60 °C 80-90 Selective N-1 methylation
Lithiation/Formylation LDA lithiation followed by DMF formylation LDA, DMF -78 °C 65-75 Alternative route to formyl intermediate
Oxime formation & ring closure Methoxylamine hydrochloride, hydrazine hydrate Methoxylamine HCl, hydrazine Ambient to reflux 70-80 Converts formyl to indazole ring
Base hydrolysis NaOH in methanol/water NaOH Room temp 77 Hydrolysis step in indazole synthesis

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions include substituted indazoles, oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-4-fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues differ in substituent type, position, and functional groups, leading to variations in physicochemical properties such as lipophilicity, solubility, and molecular weight.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
7-Bromo-4-fluoro-1-methyl-1H-indazole Br (7), F (4), CH₃ (1) C₈H₅BrFN₂ 246.04 Enhanced metabolic stability due to methyl group
5-Bromo-4-fluoro-1H-indazole Br (5), F (4) C₇H₄BrFN₂ 229.03 Higher polarity due to lack of methyl group
7-Bromo-4-(trifluoromethyl)-1H-indazole Br (7), CF₃ (4) C₈H₄BrF₃N₂ 257.03 Increased lipophilicity (CF₃ group)
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) C₇H₄BrFN₂ 229.03 Altered electronic effects (Br at 6-position)
4-Bromo-7-methoxy-1H-indazole Br (4), OCH₃ (7) C₈H₆BrN₂O 241.05 Methoxy group enhances solubility

Key Observations :

  • The methyl group at the 1-position in the target compound improves metabolic stability by shielding the indazole core from oxidative degradation .
  • Bromine positioning (e.g., 5 vs. 7) alters electronic distribution, impacting reactivity in cross-coupling reactions .

Challenges :

  • Steric hindrance from the 1-methyl group in the target compound may slow reaction kinetics in subsequent functionalization steps .
  • Bromine at the 7-position (as opposed to 5 or 6) can complicate regioselectivity in electrophilic aromatic substitution .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Bromo-4-fluoro-1-methyl-1H-indazole?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of the indazole core. For bromination, electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the bromo group at position 7. Fluorination at position 4 may employ fluorinating agents like Selectfluor® under controlled pH conditions. Methylation at the 1-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., cesium carbonate or sodium hydride) in polar aprotic solvents like DMF or THF . Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity.
  • Structural Confirmation :
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methyl group at δ 3.9–4.1 ppm in DMSO-d6).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion peak matching the theoretical mass (C8H6BrFN2: ~243.97 g/mol).
  • X-ray Crystallography : Single-crystal analysis (e.g., using the WinGX suite) resolves steric effects and confirms regiochemistry .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine atom at position 7 is highly reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl or heteroaryl groups. The fluorine at position 4 is less reactive but can participate in SNAr reactions under strong bases (e.g., KOtBu) with nucleophiles like amines. The methyl group at position 1 stabilizes the indazole ring but limits further substitution at that site . Example Protocol : For Suzuki coupling, use Pd(PPh3)4 (5 mol%), Na2CO3 (2 equiv), and arylboronic acid (1.2 equiv) in dioxane/water (4:1) at 80°C for 12 hours.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromo-fluoro indazole synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl2(dppf) vs. Pd(OAc)2) for cross-coupling efficiency.
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) for fluorination yields.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in methylation steps.
  • By-Product Analysis : Use GC-MS or LC-HRMS to identify impurities (e.g., dihalogenated species) and adjust stoichiometry .

Q. How should researchers address contradictory data in regioselective substitution reactions?

  • Methodological Answer :
  • Mechanistic Studies : Perform DFT calculations (e.g., Gaussian 09) to model transition states and identify favored pathways.
  • Isotopic Labeling : Use 18F or 13C-labeled reagents to track substitution sites.
  • Competitive Experiments : Compare reactivity of bromo vs. fluoro groups under identical conditions.
    Case Study : A 2024 study resolved conflicting bromination outcomes by identifying trace moisture as a competing nucleophile, necessitating rigorous solvent drying .

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases).
  • QSAR Modeling : Train models on indazole derivatives with known IC50 values to predict activity.
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., CYP450 inhibition).
    Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition in HeLa cells) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Solvent Selection : Screen mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature (1°C/hour).
  • Crystal Twinning : Address via seeding or additive use (e.g., 1% glycerol).
    Software : WinGX or Olex2 for structure refinement; PLATON to check for disorders .

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